molecular formula C18H23NO4 B2459091 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate CAS No. 477871-51-5

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate

Cat. No.: B2459091
CAS No.: 477871-51-5
M. Wt: 317.385
InChI Key: SRAGGRPZUCXXJF-UHFFFAOYSA-N
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Description

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at the positions adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylmethanol derivatives.

Scientific Research Applications

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, modulating their activity. The methoxy and carbamate groups may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    7-methoxybenzofuran: Lacks the ethyl and carbamate groups.

    1-(benzofuran-2-yl)ethyl N-cyclohexylcarbamate: Similar structure but without the methoxy group.

Uniqueness

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate is unique due to the presence of both the methoxy and N-cyclohexylcarbamate groups, which may confer enhanced biological activity and specificity compared to its simpler analogs .

Properties

IUPAC Name

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-12(22-18(20)19-14-8-4-3-5-9-14)16-11-13-7-6-10-15(21-2)17(13)23-16/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAGGRPZUCXXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C(=CC=C2)OC)OC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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